N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11025602
InChI: InChI=1S/C20H20N2OS/c1-3-17-19(16-7-5-4-6-8-16)22-20(24-17)21-18(23)13-15-11-9-14(2)10-12-15/h4-12H,3,13H2,1-2H3,(H,21,22,23)
SMILES: CCC1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)C)C3=CC=CC=C3
Molecular Formula: C20H20N2OS
Molecular Weight: 336.5 g/mol

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide

CAS No.:

Cat. No.: VC11025602

Molecular Formula: C20H20N2OS

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide -

Specification

Molecular Formula C20H20N2OS
Molecular Weight 336.5 g/mol
IUPAC Name N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C20H20N2OS/c1-3-17-19(16-7-5-4-6-8-16)22-20(24-17)21-18(23)13-15-11-9-14(2)10-12-15/h4-12H,3,13H2,1-2H3,(H,21,22,23)
Standard InChI Key LFAVGOCDKUOISZ-UHFFFAOYSA-N
SMILES CCC1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)C)C3=CC=CC=C3
Canonical SMILES CCC1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)C)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central 1,3-thiazole ring substituted at the 2-position with an acetamide group (NHCOCH2-\text{NHCOCH}_2-) and at the 4- and 5-positions with phenyl and ethyl groups, respectively. The acetamide side chain is further modified with a 4-methylphenyl group, contributing to its hydrophobic character. Key structural parameters include:

PropertyValue
Molecular FormulaC20H20N2OS\text{C}_{20}\text{H}_{20}\text{N}_{2}\text{OS}
Molecular Weight336.5 g/mol
IUPAC NameN-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide
SMILES NotationCCC1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)C)C3=CC=CC=C3
Topological Polar Surface Area (TPSA)86.6 Ų (estimated)
LogP (Octanol-Water)3.34 (calculated)

The dihedral angle between the thiazole ring and the 4-methylphenyl group is hypothesized to influence molecular packing and intermolecular interactions, analogous to related acetamide-thiazole hybrids where such angles range between 80° and 90° .

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide typically follows a multi-step protocol:

  • Thiazole Core Formation: The 1,3-thiazole ring is constructed via cyclization of thiourea derivatives with α-haloketones. For example, reaction of 2-bromo-1-(4-methylphenyl)ethan-1-one with thiourea derivatives under basic conditions yields the thiazole intermediate.

  • Acetamide Functionalization: The thiazole intermediate is acylated with 2-(4-methylphenyl)acetyl chloride in the presence of triethylamine (Et3N\text{Et}_3\text{N}) to introduce the acetamide group.

  • Purification: Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol, achieving >95% purity as confirmed by HPLC.

Comparative Analysis with Analogous Compounds

ParameterN-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamideN-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide
Molecular FormulaC20H20N2OS\text{C}_{20}\text{H}_{20}\text{N}_{2}\text{OS}C19H17FN2OS\text{C}_{19}\text{H}_{17}\text{FN}_{2}\text{OS}
Molecular Weight336.5 g/mol340.4 g/mol
LogP3.343.41
Antimicrobial Activity (MIC)Not reported32–64 µg/mL

The fluorophenyl analog’s enhanced electronegativity may improve target binding affinity, whereas the methyl group in the title compound could augment metabolic stability .

Challenges and Future Directions

Despite its promising scaffold, gaps persist in understanding the compound’s pharmacokinetics, toxicity, and mechanism of action. Future research should prioritize:

  • In Vivo Efficacy Studies: Testing in animal models to assess bioavailability and therapeutic index.

  • Structure-Activity Relationship (SAR): Systematic modification of the ethyl, phenyl, and methyl groups to optimize potency.

  • Crystallographic Analysis: Resolving 3D structure to guide rational drug design .

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